N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide
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Overview
Description
N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide is a complex organic compound with a unique structure that includes a bromophenyl group, a phenylpyridazinyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the condensation of 4-bromobenzylamine with 3-amino-6-phenylpyridazine, followed by the acylation of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve the use of organic solvents and controlled temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyridazine-containing molecules, such as:
- N-(4-bromophenyl)benzamide
- N-(4-bromophenyl)-3-methoxybenzamide
- N-(4-bromophenyl)-3-methylbenzamide
Uniqueness
N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C24H19BrN4O |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide |
InChI |
InChI=1S/C24H19BrN4O/c25-20-11-9-17(10-12-20)16-26-24(30)19-7-4-8-21(15-19)27-23-14-13-22(28-29-23)18-5-2-1-3-6-18/h1-15H,16H2,(H,26,30)(H,27,29) |
InChI Key |
RNSPWEKLFMRWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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